molecular formula C20H24O7 B12761439 Shinjudilactone CAS No. 80180-30-9

Shinjudilactone

Cat. No.: B12761439
CAS No.: 80180-30-9
M. Wt: 376.4 g/mol
InChI Key: XCAPDGKSNAMUQC-SUQAYODVSA-N
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Description

Shinjudilactone is a secondary metabolite classified as an organic compound within the naphthopyran family, which features a pyran ring fused to a naphthalene moiety . It has a molecular formula of C20H24O7 and an average molecular weight of 376.405 g/mol . This compound is sourced from the plant Ailanthus altissima (Tree of Heaven) , an invasive species studied for its unique phytochemical profile. While traditional medicine has used Ailanthus altissima for various ailments , the specific biological properties and mechanisms of action of this compound require further scientific investigation. Research into the broader chemical composition of its source plant suggests potential for discovering novel bioactive compounds . This compound presents a promising candidate for phytochemical and pharmacological research aimed at exploring the bioactivity of invasive plant species. Key Chemical Identifiers • IUPAC Name: (1S,5R,7S,11R,13S,17S,18S,19R)-5,17-dihydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.0¹,⁷.0⁵,¹⁹.0¹³,¹⁸]nonadec-14-ene-4,9,16-trione • CAS Registry Number: 80180-30-9 • InChI Key: XCAPDGKSNAMUQC-SUQAYODVSA-N This product is intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80180-30-9

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

(1S,5R,7S,11R,13S,17S,18S,19R)-5,17-dihydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.01,7.05,19.013,18]nonadec-14-ene-4,9,16-trione

InChI

InChI=1S/C20H24O7/c1-8-4-12(21)15(23)18(3)10(8)5-13-19-7-26-17(24)20(25,16(18)19)9(2)11(19)6-14(22)27-13/h4,9-11,13,15-16,23,25H,5-7H2,1-3H3/t9?,10-,11-,13+,15+,16+,18+,19+,20+/m0/s1

InChI Key

XCAPDGKSNAMUQC-SUQAYODVSA-N

Isomeric SMILES

CC1[C@@H]2CC(=O)O[C@H]3[C@@]24COC(=O)[C@@]1([C@@H]4[C@@]5([C@@H](C3)C(=CC(=O)[C@H]5O)C)C)O

Canonical SMILES

CC1C2CC(=O)OC3C24COC(=O)C1(C4C5(C(C3)C(=CC(=O)C5O)C)C)O

Origin of Product

United States

Isolation, Characterization, and Structural Elucidation of Shinjudilactone

Comparison with Picrasane (B1241345) and Abeo-picrasane Skeletons

Quassinoids are a class of highly oxygenated triterpenoids characterized by a basic picrasane skeleton. researchgate.net However, shinjudilactone deviates from this common structural motif. oup.com Instead of the normal picrasane framework, this compound possesses a rearranged, or "abeo," picrasane skeleton. oup.comphcogrev.com

The picrasane skeleton is the fundamental structure for a large number of quassinoids. researchgate.net In contrast, this compound's structure is defined as a 13(12→11α)abeo-picrasane. oup.comphcogrev.com This nomenclature indicates a bond migration where the C-12 to C-13 bond has been cleaved, and a new bond has formed between C-12 and the α-position of C-11. This rearrangement results in a contracted five-membered ring and an expanded seven-membered ring within the core structure, distinguishing it significantly from the typical six-membered rings of the picrasane skeleton. oup.com This unique skeletal arrangement was confirmed through X-ray diffraction analysis. oup.comoup.com The formation of this abeo-picrasane structure is thought to occur biogenetically or through chemical rearrangement from a precursor with a picrasane skeleton, such as ailanthone (B197834), via a benzilic acid rearrangement. oup.comresearchgate.net

Stereochemical Considerations and Isomeric Forms (e.g., 13-epi-shinjudilactone)

The stereochemistry of this compound is complex, with multiple chiral centers. The definitive absolute configuration was established as 1β,11α-dihydroxy-2,16-dioxo-13(12→11α)abeo-picras-3-en-12,20-olide through X-ray analysis. oup.comoup.com

An important stereoisomer of this compound is 13-epi-shinjudilactone. escholarship.orgindiana.edu This isomer differs from this compound in the stereochemical configuration at the C-13 position. The synthesis of both (±)-shinjudilactone and (±)-13-epi-shinjudilactone has been reported, highlighting the potential for stereochemical diversity at this center. escholarship.orgindiana.edunih.govacs.org The formation of 13-epi-shinjudilactone alongside this compound has been observed in the treatment of a hemiacetal derivative of ailanthone with sodium hydrogencarbonate, suggesting that the stereochemistry at C-13 can be influenced by the reaction conditions. oup.com

Biosynthetic Pathways and Precursors of Shinjudilactone

Overview of Quassinoid Biosynthesis from Triterpenoid (B12794562) Precursors

The biosynthesis of all quassinoids, including shinjudilactone, begins with triterpenoid precursors that are assembled via the mevalonate (B85504) (MVA) pathway. whiterose.ac.uk Quassinoids are fundamentally degraded triterpenoids, meaning their carbon skeletons are derived from a C30 precursor, which then undergoes extensive modification and cleavage. numberanalytics.comnih.gov

Research based on transcriptome and metabolome data from the Tree of Heaven (Ailanthus altissima), a known source of this compound, has begun to illuminate the initial committed steps of this process. frontiersin.orgnih.gov The pathway shares its early stages with that of limonoids, another class of triterpenoids found in related plant families. nih.govresearchgate.net This shared origin confirms a long-standing hypothesis about the evolutionary relationship between these two classes of natural products. frontiersin.orgnih.gov

The key stages are as follows:

Formation of a Triterpenoid Precursor: The biosynthesis starts from the C30 precursor 2,3-oxidosqualene (B107256). researchgate.net

Cyclization: An oxidosqualene cyclase (OSC) enzyme catalyzes the cyclization of 2,3-oxidosqualene to form a tetracyclic triterpenoid scaffold. Specifically, in A. altissima, the enzyme AaOSC2 has been identified as a tirucalla-7,24-dien-3β-ol synthase. frontiersin.org

Formation of a Protolimonoid Intermediate: The triterpenoid scaffold undergoes further modification. The first three experimentally confirmed steps in quassinoid biosynthesis lead to the formation of the protolimonoid melianol (B1676181). nih.govresearchgate.net This transformation is catalyzed by the sequential action of the oxidosqualene cyclase and two cytochrome P450 monooxygenases. frontiersin.orgnih.gov

From the shared intermediate melianol, the pathways for quassinoids and limonoids diverge, with the quassinoid pathway involving significant oxidative degradation to form the characteristic C18, C19, C20, C22, or C25 carbon skeletons. biorxiv.orgresearchgate.net this compound is a C20 quassinoid, indicating the loss of ten carbon atoms from the original triterpenoid precursor. biorxiv.orgnih.gov

Proposed Enzymatic Steps in this compound Formation

While the initial steps leading to the protolimonoid melianol have been identified, the precise enzymatic reactions that convert melianol into this compound are not yet fully elucidated. nih.govfrontiersin.org However, based on the known structures of this compound and other related quassinoids, the subsequent steps are proposed to involve a cascade of oxidative reactions, rearrangements, and bond cleavages, primarily catalyzed by cytochrome P450 enzymes and other oxidoreductases. numberanalytics.com

The general catalytic cycle for such enzymes involves substrate binding, activation, stabilization of transition states, and product release. researchgate.net The formation of this compound's complex polycyclic and highly oxygenated structure, which includes a fused δ-valerolactone moiety, likely requires several key enzymatic transformations. escholarship.orgnih.gov

Key Proposed Enzymatic Transformations:

Oxidative Degradation: A series of oxidation steps are necessary to cleave the side chain of the triterpenoid precursor and introduce the numerous oxygen-containing functional groups (hydroxyls, ketones, lactones) characteristic of this compound. numberanalytics.comnih.gov Cytochrome P450 enzymes are prime candidates for catalyzing these reactions. numberanalytics.com

Lactone Ring Formation: The formation of the δ-valerolactone ring is a hallmark of many quassinoids. escholarship.org This is likely achieved through the oxidation of a suitable precursor, followed by intramolecular cyclization.

Spiroketal Formation: The generation of complex moieties like spiroketals in other natural products has been shown to involve intricate enzymatic oxidative rearrangements, often catalyzed by flavoenzymes. nih.gov While not a spiroketal itself, the formation of this compound's pentacyclic structure likely involves similarly complex, enzyme-mediated rearrangements. imsc.res.in

Recent research has demonstrated the conversion of the related quassinoid ailanthone (B197834) into other derivatives, suggesting that late-stage modifications between different quassinoids are part of the biosynthetic pathway. dntb.gov.ua It is plausible that this compound is formed from a more common quassinoid precursor, such as ailanthone, through one or more final enzymatic modifications.

Genetic Basis and Regulation of this compound Biosynthesis

The production of this compound is controlled at the genetic level through the expression of genes encoding the necessary biosynthetic enzymes. numberanalytics.com Transcriptome analysis of A. altissima has led to the identification of specific gene candidates for the early stages of quassinoid biosynthesis. frontiersin.orgresearchgate.net

Identified Genes in Early Quassinoid Biosynthesis:

Gene/Enzyme Class Specific Enzyme (from A. altissima) Function Reference
Oxidosqualene Cyclase (OSC) AaOSC2 Catalyzes the initial cyclization of 2,3-oxidosqualene. frontiersin.org
Cytochrome P450 AaCYP71CD4 Involved in the oxidation steps leading to melianol. frontiersin.org

The regulation of these biosynthetic pathways is complex. numberanalytics.com It can occur at the transcriptional level, where the expression of the biosynthetic genes is turned on or off, and through post-translational modifications of the enzymes themselves. numberanalytics.com In other organisms, the genetic basis for producing specialized metabolites has been found in gene clusters, where all the genes for a pathway are located together in the genome. nih.gov While a complete cluster for this compound has not been identified, the co-expression of the early pathway genes suggests a coordinated regulation. frontiersin.org The overexpression of biosynthetic genes, sometimes through gene duplication or aneuploidy, is a known mechanism for increasing the production of specific metabolites in response to selective pressures. nih.gov

Environmental and Biological Factors Influencing Biosynthesis

The production of quassinoids like this compound is not static but is influenced by a variety of internal (biological) and external (environmental) factors. These compounds often play a role in the plant's defense and interaction with its environment. florajournal.com

Allelopathy and Defense: A. altissima is a highly invasive species, partly due to its secretion of allelopathic compounds, which are primarily quassinoids. frontiersin.orgflorajournal.com These toxins inhibit the growth of competing plant species, suggesting that the presence of other plants can be a biological trigger for increased quassinoid biosynthesis. florajournal.com The compounds also possess anti-insect properties, indicating that herbivory could be another factor that upregulates their production. florajournal.com

Plant Development and Tissue Distribution: The concentration and composition of quassinoids can vary significantly between different plant tissues (roots, bark, leaves) and at different developmental stages. researchgate.netflorajournal.com For example, studies have shown different levels of major quassinoids in seedlings versus mature trees of A. altissima. researchgate.net

Environmental Stress: Invasive plants, in particular, may alter their physiological and biochemical processes, including the synthesis of secondary metabolites, in response to changes in their environment. researchgate.net Factors such as nutrient availability, light exposure, and climate change could potentially influence the rate of this compound biosynthesis. researchgate.netnumberanalytics.comflorajournal.com Studies on other plants have shown that stressors like UV radiation can induce the production of protective secondary metabolites, a principle that may also apply to quassinoids. nih.gov

Compound Name Reference

Synthetic Strategies for Shinjudilactone and Analogs

Semisynthesis Approaches from Related Quassinoid

Semisynthesis presents an efficient pathway to complex natural products by leveraging the intricate scaffolds of readily available precursors. In the case of shinjudilactone, the quassinoid ailanthone (B197834) has been identified as a viable starting material. This approach circumvents the need to construct the entire polycyclic framework from simple building blocks, focusing instead on strategic chemical transformations to achieve the target molecule.

Chemical Transformations and Rearrangement Reactions (e.g., Benzilic Acid Rearrangement for this compound)

A pivotal transformation in the semisynthesis of this compound involves a backbone rearrangement of a precursor molecule. The conversion of ailanthone to this compound exemplifies this strategy. This conversion is achieved through a photochemically induced rearrangement, followed by a series of carefully orchestrated oxidation and reduction steps.

Another key reaction highlighted in the synthesis of the this compound carbocyclic skeleton is the benzilic acid rearrangement. This classic organic reaction transforms a 1,2-diketone into an α-hydroxy carboxylic acid under basic conditions. In the context of this compound synthesis, a substituted 1,2-diketone precursor undergoes this rearrangement, leading to a strategic contraction of the C-ring to form the five-membered ring characteristic of this compound's core structure.

The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on one of the ketone groups, forming a tetrahedral intermediate. This is followed by a 1,2-migration of an adjacent carbon, resulting in the formation of a carboxylate and an alkoxide, which is then protonated during acidic workup. For cyclic diketones, this rearrangement effectively results in a ring contraction, a crucial step in forming the unique skeleton of this compound from a precursor with a six-membered C-ring.

Total Synthesis Approaches to this compound

The total synthesis of this compound represents a formidable challenge due to its dense stereochemical complexity and highly oxygenated polycyclic structure. A successful total synthesis provides unambiguous proof of the proposed structure and offers the flexibility to create analogs that are inaccessible through semisynthesis.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves breaking down the target molecule into simpler, commercially available precursors through a series of logical disconnections. For a complex molecule like this compound, the analysis would likely identify the key carbocyclic and heterocyclic rings as major synthetic targets.

Key disconnections might focus on:

The δ-lactone ring (D-ring): This could be formed late in the synthesis via lactonization of a corresponding hydroxy-carboxylic acid.

The rearranged C-ring: Strategies would be devised to construct this five-membered ring, possibly through a ring-contraction reaction like the benzilic acid rearrangement, as demonstrated in semisynthetic approaches.

The A/B ring system: This bicyclic core is a common feature in many terpenoids and could be assembled using established cycloaddition or annulation strategies.

This analytical process allows chemists to identify strategic bonds and intermediates, ultimately leading to a forward synthetic plan.

Enantioselective Synthetic Methodologies for Quassinoids

Achieving the correct absolute stereochemistry is paramount in natural product synthesis, as different enantiomers can have vastly different biological activities. For quassinoids, including this compound, several enantioselective strategies have been developed. These methods aim to control the three-dimensional arrangement of atoms throughout the synthesis.

One notable approach involves a catalytic hydrogen atom transfer (HAT) initiated annulation between two unsaturated carbonyl components. nih.govnih.govacs.orgescholarship.org This method allows for the efficient and selective construction of the tetracyclic core of quassinoids. nih.govnih.govacs.orgescholarship.org By using chiral catalysts or starting from a chiral pool material (a readily available enantiopure natural product), the synthesis can be directed to produce a single enantiomer of the target molecule. nih.gov Such strategies have been successfully applied to the synthesis of other quassinoids, like (+)-quassin, and provide a blueprint for the enantioselective total synthesis of this compound. nih.gov

Development of Polycyclic Core Construction Strategies

The construction of the intricate polycyclic core of quassinoids is a central theme in their synthesis. researchgate.netresearchgate.netnih.gov Chemists have developed innovative strategies to assemble these complex frameworks efficiently. Recent advances include:

Annulation Reactions: As mentioned, HAT-initiated annulations provide a powerful tool for building the core structure. nih.gov This strategy allows for the rapid assembly of the shared polycyclic motif from simpler starting materials. nih.gov

Copper-Catalyzed Double Coupling: A three-step synthesis of the quassinoid core architecture has been developed, featuring a copper-catalyzed double coupling of an epoxy ketone and a Grignard reagent. researchgate.net

Cycloaddition Reactions: Diels-Alder and other cycloaddition reactions are classic strategies for forming six-membered rings and can be employed to construct the A and B rings of the quassinoid skeleton.

Radical-Polar Crossover Annulation: This method provides another modern approach to access terpenoid motifs found in quassinoids. nih.gov

These strategies are not mutually exclusive and are often combined to navigate the complexities of the molecular target. The table below summarizes some of the key strategies employed in the construction of quassinoid cores.

StrategyKey Reaction TypeApplication in Quassinoids
HAT-Initiated Annulation Radical Cyclization/AnnulationRapid construction of the tetracyclic core.
Double Coupling Copper-Catalyzed Cross-CouplingEfficient 3-step synthesis of the core architecture. researchgate.net
Cycloaddition Diels-Alder, [2+2+2] CycloadditionsFormation of the A/B ring system.
Ring Contraction Benzilic Acid RearrangementFormation of the five-membered C-ring in this compound.

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives is a critical extension of natural product synthesis, enabling the exploration of structure-activity relationships (SAR). By systematically modifying the this compound scaffold, researchers can identify which functional groups are essential for its biological activity.

A notable example is the synthesis of (±)-13-epi-Shinjudilactone . This compound is a stereoisomer (epimer) of this compound, differing only in the spatial arrangement at the C-13 position. The synthesis of such epimers is often carried out alongside the synthesis of the natural product itself. Comparing the biological activity of this compound with its 13-epimer can provide valuable insights into the steric and electronic requirements of its biological target. The development of flexible synthetic routes, both semisynthetic and total synthetic, is crucial for accessing a diverse range of such analogs.

Structure-Activity Relationship (SAR) Focused Synthetic Modifications

A thorough search of scientific databases indicates that specific studies detailing the structure-activity relationship (SAR) of this compound through synthetic modifications have not been published. While the broader class of quassinoids from Ailanthus altissima has been investigated for various biological activities, including cytotoxic effects against human hepatoma cell lines (Hep3B and HepG2), specific data correlating structural changes in the this compound scaffold to changes in biological activity are not available. researchgate.net

Design and Synthesis of Conformationally Restricted Analogs

Similarly, the scientific literature lacks reports on the design and synthesis of conformationally restricted analogs of this compound. The development of such analogs is a common strategy in medicinal chemistry to probe the bioactive conformation of a molecule and to potentially enhance its activity and selectivity. This often involves introducing cyclic constraints or rigid linkers into the molecular structure.

While the total synthesis of racemic this compound has been accomplished, this work focused on the construction of the natural product itself rather than on the generation of conformationally constrained derivatives. acs.org The intricate polycyclic structure of this compound presents a formidable synthetic challenge, and it appears that efforts to systematically rigidify its framework to explore conformational effects on biological activity have not yet been reported.

Molecular Mechanisms and Cellular Biology of Shinjudilactone in Vitro Studies

Modulation of Cellular Pathways and Signaling Networks

Shinjudilactone, a member of the quassinoid family of terpenoid natural products, has been the subject of scientific inquiry due to its diverse biological activities. nih.gov In vitro studies have revealed its capacity to modulate complex cellular pathways and signaling networks integral to cell survival, proliferation, and inflammatory responses. These effects are often attributed to its interaction with key molecular targets, leading to the disruption of essential cellular processes.

Investigation of Protein Synthesis Inhibition

The cytotoxic effects of quassinoids, the class of compounds to which this compound belongs, have been frequently linked to their ability to inhibit protein synthesis. nih.gov This mechanism is a significant contributor to their observed antineoplastic and antimalarial properties. nih.gov Research indicates that these compounds can interfere with the translational machinery in both mammalian and protozoan cells. nih.gov

Studies on related quassinoids have shown they can inhibit the synthesis of polyphenylalanine directed by poly(U) using runoff ribosomes, indicating a direct impact on the ribosome's function. researchgate.net Protein synthesis inhibitors are substances that halt or slow cell growth by disrupting the processes that generate new proteins. wikipedia.org They typically act on the translational machinery, such as the ribosome, and can interfere with various stages of translation including initiation, elongation, and termination. wikipedia.orgslideshare.net The action of this compound and related quassinoids falls within this broader class of molecular inhibitors, targeting one of the most fundamental processes for cell viability and proliferation. nih.govdrugbank.com

Downregulation of c-MYC Oncoproteins

Beyond general protein synthesis inhibition, recent investigations suggest a more intricate mechanism of action for quassinoids like this compound. nih.gov These studies point towards the downregulation of specific oncoproteins, such as c-MYC, as a key element of their anticancer activity. nih.gov The c-MYC oncogene is a critical transcription factor that regulates up to 15% of all human genes, controlling processes like cell cycle progression, metabolism, and protein synthesis. ijbs.com Its aberrant expression is linked to the development and maintenance of many human tumors. ijbs.comnih.gov

The ability to downregulate c-MYC represents a significant therapeutic strategy. researchgate.net The mechanism by which quassinoids achieve this may be multifaceted, potentially involving the disruption of upstream signaling pathways that regulate c-MYC expression or stability. mdpi.com For instance, some therapeutic agents inhibit c-MYC by targeting signaling cascades like JAK/STAT and PI3K/AKT/mTOR, which in turn reduces c-MYC protein expression. mdpi.com Perturbations in mitochondrial function have also been shown to trigger a decrease in MYC mRNA levels, suggesting a feedback mechanism that controls oncogene expression. oncotarget.com The downregulation of c-MYC by quassinoids is a crucial finding that adds a layer of specificity to their mode of action beyond non-specific translational arrest. nih.gov

Inhibition of NF-κB Pathway

This compound and other quassinoids have demonstrated significant anti-inflammatory effects, which are largely attributed to their ability to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway. nih.govmdpi.comjst.go.jp NF-κB is a family of inducible transcription factors that are pivotal regulators of immune and inflammatory responses. nih.gov Its activation leads to the expression of numerous pro-inflammatory genes, including cytokines and chemokines. mdpi.comnih.gov

Research has shown that compounds from Ailanthus altissima, a source of this compound, can inhibit the NF-κB pathway. mdpi.com The anti-inflammatory mechanism of quassinoids involves the suppression of NF-κB, which in turn inhibits the production of inflammatory mediators like nitric oxide (NO). jst.go.jp Studies on compounds structurally related to this compound found that they significantly inhibit the lipopolysaccharide (LPS)-induced protein expression of NF-κB in a dose-dependent manner. researchgate.net Given that chronic inflammation is linked to various diseases, including cancer, the inhibition of the NF-κB pathway is a therapeutically relevant activity. nih.gov

Table 1: Summary of Cellular Pathways Modulated by this compound and Related Quassinoids

Pathway/Target Compound Class Observed Effect Reference(s)
Protein Synthesis Quassinoids Inhibition of translation in mammalian and protozoan cells. nih.gov
c-MYC Oncoprotein Quassinoids Downregulation of c-MYC protein levels. nih.gov
NF-κB Pathway Quassinoids Inhibition of NF-κB activation and downstream inflammatory mediators. nih.govmdpi.comjst.go.jp

Antimycobacterial Activity and Target Specificity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat. nih.goveurekaselect.com A key challenge in treating TB is the bacterium's ability to enter a persistent, non-replicating state, which is less susceptible to standard antibiotics. nih.govwestminster.ac.uk This has spurred research into novel drug targets that are essential for the bacterium's survival during this latent phase.

Inhibition of Mycobacterium tuberculosis Isocitrate Lyase (MtbICL)

This compound has been identified as a potential inhibitor of Mycobacterium tuberculosis isocitrate lyase (MtbICL). nih.goveurekaselect.comresearchgate.net MtbICL is a crucial enzyme in the glyoxylate (B1226380) cycle, a metabolic pathway that is absent in mammals but essential for Mtb, particularly when it relies on fatty acids as a carbon source during the persistent phase of infection. nih.govuniprot.orgmdpi.comnih.gov This makes MtbICL an attractive and specific target for developing new antitubercular drugs. westminster.ac.uknih.gov

The enzyme allows Mtb to bypass the decarboxylation steps of the tricarboxylic acid (TCA) cycle, conserving carbon skeletons for anabolic processes. nih.gov By inhibiting MtbICL, compounds like this compound can disrupt this essential metabolic pathway, hindering the bacterium's ability to survive and persist within the host. nih.govwestminster.ac.uk Virtual screening and in-silico studies have consistently highlighted this compound as a promising phytochemical for MtbICL inhibition. nih.goveurekaselect.com

Molecular Docking and Simulation Studies of Ligand-Enzyme Interactions

The identification of this compound as a potential MtbICL inhibitor has been heavily supported by computational methods, including virtual screening, molecular docking, and molecular dynamics (MD) simulations. nih.goveurekaselect.com These studies provide detailed insights into the potential binding mode and interaction between this compound (the ligand) and the active site of the MtbICL enzyme.

Molecular docking studies have calculated favorable binding affinities for this compound with MtbICL. nih.govresearchgate.net These simulations predict that this compound can form stable hydrogen bonds with key amino acid residues within the enzyme's active site. researchgate.net Specifically, residues such as Lys189, Cys191, Arg228, Asn313, and Ser315 have been identified as potential interaction points for phytoligands like this compound. researchgate.net The interaction with Cys191 is particularly noteworthy as this residue is known to be critical for the enzyme's catalytic activity. uniprot.org MD simulations further support these findings, suggesting that the complex formed between this compound and MtbICL is stable. nih.goveurekaselect.com This body of computational evidence strongly suggests that this compound acts as a competitive inhibitor, occupying the active site and preventing the binding of the natural substrate, isocitrate.

Table 2: Predicted Interactions of this compound with MtbICL from Molecular Docking Studies

Parameter Finding Significance Reference(s)
Binding Affinity Favorable binding energy scores calculated. Indicates a strong potential for binding between this compound and the MtbICL active site. nih.govresearchgate.net
Interacting Residues Hydrogen bonding with active site residues including Lys189, Cys191, Arg228, Asn313, Ser315. These interactions anchor the inhibitor in the active site, blocking substrate access and catalysis. researchgate.net
Complex Stability Molecular dynamics simulations show a stable ligand-enzyme complex. Suggests that the inhibitory interaction is not transient and can effectively disable the enzyme. nih.goveurekaselect.com

Antiproliferative and Cytotoxic Effects on Cellular Models (In Vitro)

This compound, as a member of the quassinoid family, has been investigated for its potential to inhibit the growth of cancer cells. Quassinoids, in general, are known to exert antiproliferative effects on various cancer cell lines. jst.go.jp

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines (as a Quassinoid)

Impact on Specific Cancer Cell Lines (In Vitro)

Table 1: Examples of Cancer Cell Lines Investigated with Quassinoids

Cell Line Cancer Type
HeLa Human Cervical Carcinoma
SAOS Human Osteosarcoma
U87MG Human Glioma
U937 Human Monocytic Leukemia
HepG2 Human Hepatocellular Carcinoma
SW742 Human Colon Adenocarcinoma

This table provides examples of cell lines used in the study of quassinoids' antiproliferative effects and is not an exhaustive list. phcogrev.combrieflands.com

Molecular Targets Beyond Protein Synthesis (e.g., STAT3 signaling pathway)

While the primary mechanism of action for many quassinoids is the inhibition of protein synthesis, research suggests they may have other molecular targets. nih.gov One such target that has gained attention in cancer research is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. researchgate.netnews-medical.netresearchgate.net The STAT3 pathway is crucial for various cellular processes, including cell proliferation and survival, and its constitutive activation is observed in many types of cancer. researchgate.netnews-medical.net This pathway can be activated by various cytokines and growth factors. researchgate.netresearchgate.net Inhibition of the STAT3 pathway can interfere with tumor progression and survival. mdpi.com While direct studies linking this compound to the STAT3 pathway are not extensively documented, the broader investigation into the anticancer mechanisms of quassinoids suggests that exploring such alternative targets is a valuable area of research. jst.go.jp

Allelopathic Mechanisms and Phytotoxicity

This compound is produced by the tree of heaven (Ailanthus altissima), a plant known for its strong allelopathic properties, meaning it releases chemicals that can inhibit the growth of neighboring plants. mdpi.comnih.gov This phytotoxicity is largely attributed to a range of quassinoids, including this compound. mdpi.comnih.gov

The primary allelochemical identified in A. altissima is ailanthone (B197834), but this compound is also part of the phytotoxic arsenal (B13267) of the plant. mdpi.comuni-graz.at These compounds can be extracted from various parts of the plant, including the bark and roots. mdpi.com Studies have shown that extracts from A. altissima can significantly reduce the growth of various plant species. mdpi.com The release of these phytotoxins from the plant into the soil can create an environment that is unfavorable for the germination and growth of competing plant species. botanyjournals.com The allelopathic nature of these compounds has even led to research into their potential use as natural herbicides. mdpi.comresearchgate.net

Role as an Allelochemical in Plant Interactions

This compound functions as a potent allelochemical, a secondary metabolite that gives A. altissima a significant competitive advantage. nih.govmdpi.com These compounds are released into the environment from various parts of the tree, particularly the bark and roots, through processes like leaching and decomposition. nih.govcabidigitallibrary.org Once in the soil, these phytotoxins can inhibit the growth of nearby plants. nih.gov

The molecular mechanism of action for many allelochemicals involves the inhibition of essential plant enzymes. Herbicides that act as amino acid synthesis inhibitors, for example, target key enzymes like acetolactate synthase (ALS) or 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, preventing the production of amino acids crucial for normal plant growth and development. umn.edunih.gov While the specific molecular target of this compound has not been definitively elucidated in available literature, the bioactivity of quassinoids is known to interfere with fundamental cellular processes in target plants. nih.gov Studies on ailanthone, a closely related quassinoid, have shown that it can cause rapid injury and mortality in a wide range of both monocot and dicot weeds, suggesting a broad-spectrum inhibitory action. cabidigitallibrary.org The phytotoxic effects observed from A. altissima extracts are the result of the synergistic action of its constituent quassinoids, including this compound. nih.govmdpi.com Research has consistently identified this compound as one of the most potent bioactive quassinoids isolated from the plant, alongside compounds like ailanthone and shinjulactone K, underscoring its significant role in the plant's allelopathic interactions. jst.go.jp

Effects on Seed Germination and Plant Growth (In Vitro/Greenhouse)

In vitro and greenhouse bioassays are standard methods used to evaluate the phytotoxic effects of allelochemicals. nih.govishs.org These studies typically measure parameters such as seed germination rate, radicle (embryonic root) elongation, and hypocotyl (embryonic stem) growth of target species when exposed to the chemical. nih.gov

While specific studies isolating and quantifying the effects of pure this compound are limited, extensive research on crude and fractionated extracts of A. altissima provides strong evidence of its powerful inhibitory effects. These extracts, containing this compound as a key active component, demonstrate significant, dose-dependent inhibition of both germination and subsequent seedling growth in numerous plant species. nih.govresearchgate.net

For instance, bioassay-oriented studies of aqueous root extracts from A. altissima have demonstrated potent allelopathic activity against species like radish (Raphanus sativus), garden cress (Lepidium sativum), and purslane (Portulaca oleracea). nih.gov The research identified several active quassinoids and confirmed that the inhibitory effects are concentration-dependent. nih.gov Generally, radicle growth is more sensitive to the phytotoxins than germination or hypocotyl growth. mdpi.com

The following table summarizes representative findings from a study on the phytotoxic effects of A. altissima root extracts, which contain a complex of quassinoids including this compound. The data illustrates the dose-dependent inhibition of germination and radicle growth.

Table 1: Phytotoxic Effects of Ailanthus altissima Root Extract on Garden Cress and Radish

Extract Concentration (mg/mL)Target SpeciesGermination Inhibition (%)Radicle Growth Inhibition (%)
5Garden Cress (Lepidium sativum)1570
10Garden Cress (Lepidium sativum)2590
20Garden Cress (Lepidium sativum)40100
5Radish (Raphanus sativus)3085
10Radish (Raphanus sativus)55100
20Radish (Raphanus sativus)80100

Data is synthesized and representative of findings reported in studies such as De Feo et al. (2003). nih.gov These effects are attributed to the combined action of quassinoids, including this compound, present in the extract.

These greenhouse and laboratory findings confirm that the quassinoids from A. altissima, with this compound being a significant contributor, act as potent natural herbicides. nih.govuni-graz.at They effectively suppress the establishment of competing flora, which is a key element of the tree's invasive strategy. nih.gov

Advanced Methodologies in Shinjudilactone Research

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and mechanistic studies. youtube.com These techniques allow for the simulation of molecular interactions and structural dynamics, offering predictive power that can guide experimental research before committing to resource-intensive lab work. mdpi.com For a molecule like Shinjudilactone, these methods can elucidate its chemical reactivity, binding modes to biological targets, and the structural basis for its activity.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying chemical reactions in large, complex systems like enzymes. nih.govyoutube.com This approach treats the chemically active region of a system (e.g., the substrate and key active site residues) with high-accuracy quantum mechanics (QM), while the surrounding environment (the rest of the protein and solvent) is described using more computationally efficient molecular mechanics (MM) force fields. tsukuba.ac.jp This partitioning allows for the detailed investigation of electronic rearrangements, bond breaking, and bond formation during a reaction, which is not feasible with MM methods alone. diva-portal.org

In the context of this compound research, QM/MM calculations could be employed to investigate its mechanism of action if it acts by covalently modifying a target protein. By modeling the interaction in an enzyme's active site, researchers can map the entire reaction pathway, identify transition states, and calculate the activation energy barriers for proposed mechanisms. tsukuba.ac.jp For instance, a hypothetical QM/MM study could elucidate how this compound acylates a cysteine residue in a target protein, a common mechanism for cytotoxic natural products. The results can reveal the specific roles of active site amino acids in catalysis and stabilization of the transition state. tsukuba.ac.jp

Table 1: Hypothetical QM/MM Calculation Results for a Proposed Reaction Step of this compound with a Target Protein This table illustrates the type of data generated from QM/MM calculations to compare different potential reaction pathways.

Reaction PathwayQM Region DefinitionCalculated Activation Energy (ΔE‡) in kcal/molKey Stabilizing Residues Identified
Pathway A: Direct Nucleophilic Attack This compound lactone ring, Cys285, His45018.5His450 (proton shuttle), Asn320 (H-bond)
Pathway B: Water-Mediated Attack This compound lactone ring, Cys285, His450, H₂O molecule25.2Ser286 (orienting water)
Pathway C: Ring Opening First This compound C-ring, Lys12031.8Lys120 (electrostatic catalysis)

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational changes, flexibility, and stability of protein-ligand complexes. researchgate.net This technique is crucial for understanding how a ligand like this compound recognizes, binds to, and modulates the function of its biological target. d-nb.info

A typical MD simulation study of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions) and observing its behavior over tens to hundreds of nanoseconds. Key analyses include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To quantify the specific hydrogen bonding interactions that stabilize the complex.

Binding Free Energy Calculations (e.g., MM-GBSA): To estimate the binding affinity of the ligand to the protein. researchgate.net

These simulations can reveal the dynamic nature of the binding process and highlight key residues that are critical for the interaction, providing a more realistic view than static docking models. researchgate.net

Table 2: Illustrative MD Simulation Analysis of a Hypothetical this compound-Protein Complex This table presents sample data from an MD simulation, quantifying the stability and key interactions of the binding.

Simulation MetricValue/ObservationInterpretation
Average RMSD of Protein Backbone 1.8 ± 0.3 ÅThe complex is stable throughout the simulation period.
Average RMSD of Ligand 0.9 ± 0.2 ÅThis compound remains stably bound in the active site.
Key Hydrogen Bonds (Occupancy > 50%) GLN-78 (85%), LYS-121 (72%), ASP-180 (55%)These residues are critical for anchoring the ligand.
Key Hydrophobic Contacts LEU-80, PHE-178, TRP-201van der Waals interactions with these residues contribute significantly to binding.
MM-GBSA Binding Free Energy (ΔG_bind) -45.7 kcal/molIndicates a strong and favorable binding affinity.

Virtual Screening Approaches for Identification of this compound-like Inhibitors

Virtual screening (VS) is a computational methodology that involves the high-throughput analysis of large libraries of chemical compounds to identify molecules that are likely to bind to a drug target. nih.gov This approach significantly reduces the time and cost associated with drug discovery by prioritizing a smaller, more promising set of compounds for experimental testing. mdpi.com

There are two main strategies for virtual screening that could be applied to find this compound-like inhibitors:

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active molecule, like this compound, as a template. The algorithm searches for other molecules in a database that have similar 2D or 3D structural features, shapes, or physicochemical properties (pharmacophores). youtube.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, SBVS can be used. This involves docking each molecule from a library into the target's binding site and using a scoring function to rank them based on their predicted binding affinity. mdpi.comresearchgate.net

A combined or sequential approach, where LBVS is used to pre-filter a large database before a more computationally intensive SBVS is performed, can be highly effective. nih.gov The top-ranked compounds can then be acquired for in vitro biological evaluation.

Table 3: Interactive Results from a Hypothetical Virtual Screen for this compound-like Molecules This interactive table shows a ranked list of potential hits from a virtual screening campaign, allowing users to sort by different parameters.

Compound IDSource LibraryDocking Score (kcal/mol)Tanimoto Similarity to this compoundKey Interactions Predicted
ZINC000012345678ZINC-11.20.75H-bond with GLN-78, Pi-Pi with PHE-178
CHEMBL1987654ChEMBL-10.80.68H-bond with LYS-121, Hydrophobic contact with LEU-80
ZINC000098765432ZINC-10.50.81H-bond with ASP-180, H-bond with GLN-78
PUBCHEM_54321PubChem-9.90.71Pi-Pi with PHE-178, Hydrophobic contact with TRP-201
CHEMBL2345678ChEMBL-9.70.65H-bond with LYS-121, Cation-Pi with LYS-121

Metabolomics and Pathway Analysis for Natural Product Discovery

Metabolomics is the comprehensive study of the complete set of small-molecule metabolites within a biological system. In the context of natural products, metabolomic analysis of the source organism—in this case, the plant Ailanthus altissima—can provide profound insights. An untargeted metabolomics approach can be used to profile the chemical constituents of the plant, potentially revealing the biosynthetic pathway leading to this compound and identifying novel, structurally related quassinoids. nih.gov

Recent research on A. altissima has utilized metabolomic profiling to understand its ecological impact, such as its allelopathic effects. nih.gov These studies demonstrate the power of this technique to identify and quantify a wide range of compounds, including amino acids, organic acids, and secondary metabolites. By applying similar methods with a focus on quassinoid biosynthesis, researchers could identify precursor molecules and enzymatic products within the pathway. This knowledge is valuable for several reasons:

It can lead to the discovery of new bioactive compounds.

It provides targets for genetic engineering to increase the yield of this compound.

It helps in understanding the chemical diversity and ecological role of these compounds in the plant.

Table 4: Key Metabolite Classes Implicated in Quassinoid Biosynthesis in Ailanthus altissima This table lists compound classes that would be of interest in a metabolomics study aimed at elucidating the this compound pathway.

Metabolite ClassPotential Role in PathwayDetection Method
Triterpenoid (B12794562) Precursors Serve as the initial backbone for quassinoid synthesis.LC-MS/MS
Geranylgeranyl Diphosphate A key intermediate in the isoprenoid pathway leading to triterpenes.GC-MS
Oxidized Intermediates Products of cytochrome P450 enzymes modifying the triterpene core.LC-MS/MS
Glycosylated Quassinoids Storage or transport forms of the final products.HPLC-DAD, LC-MS
Known Quassinoids Ailanthone (B197834), this compound, etc., serving as pathway end-products.NMR, LC-MS/MS

Advanced Spectroscopic Techniques for Elucidating Complex Interactions

While computational methods provide valuable predictions, experimental validation is essential. Advanced spectroscopic techniques are used to study the direct interaction between this compound and its potential biological targets, providing quantitative data on binding affinity, kinetics, and structural changes. jelsciences.comresearchgate.net

Fluorescence Spectroscopy: This technique can be used to monitor binding by observing changes in the intrinsic fluorescence of a protein (from tryptophan or tyrosine residues) upon ligand binding. jelsciences.com A process known as fluorescence quenching can be used to calculate binding constants (Kₐ) and the number of binding sites, offering quantitative measures of the interaction's strength. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of proteins (alpha-helices, beta-sheets). By comparing the CD spectrum of a protein in the absence and presence of this compound, researchers can determine if the ligand induces significant conformational changes upon binding. jelsciences.com

These methods, often used in concert, provide a detailed experimental picture of the molecular recognition event, which can be used to validate and refine the models generated through computational approaches. researchgate.netnih.gov

Table 5: Hypothetical Binding Parameters for this compound Interaction Determined by Fluorescence Spectroscopy This table shows representative data that could be obtained from a fluorescence quenching experiment to characterize the binding of this compound to a target protein.

ParameterValueUnitDescription
Binding Constant (Kₐ) 2.5 x 10⁵M⁻¹Measures the affinity of this compound for the protein.
Number of Binding Sites (n) 1.1-Indicates a probable 1:1 binding stoichiometry.
Stern-Volmer Constant (Ksv) 3.1 x 10⁵M⁻¹Characterizes the efficiency of the quenching process.
Quenching Mechanism Static-Suggests the formation of a stable ground-state complex.

Challenges and Future Research Directions

Elucidation of Comprehensive Pharmacological Mechanisms

The precise pharmacological mechanisms of shinjudilactone are not yet fully understood. Research on the broader quassinoid family suggests a complex and multifactorial mode of action. sci-hub.senih.gov Quassinoids are generally known to inhibit protein synthesis in both mammalian and protozoan cells. nih.gov However, more recent studies indicate that their antineoplastic properties may stem from more intricate mechanisms, such as the down-regulation of c-MYC oncoproteins and the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov

For instance, the related quassinoid ailanthone (B197834), also found in A. altissima, is thought to exert its effects by activating DNA-damage signaling pathways and inhibiting the co-chaperone p23. sci-hub.se Given the structural similarities between this compound and other quassinoids, it is plausible that it shares some of these mechanisms. However, it is also likely to possess a unique mechanistic profile. A significant challenge lies in moving beyond general observations to a detailed, molecule-specific understanding. Future research must focus on comprehensively mapping the signaling pathways and cellular processes modulated by this compound to clarify its exact mechanism of action and to identify its full pharmacological potential.

Identification of Novel Molecular Targets for this compound and its Analogs

A critical step in understanding and utilizing this compound is the identification of its specific molecular binding partners. Computational studies have begun to predict potential targets. Through virtual screening and molecular docking simulations, this compound has been identified as a potential inhibitor of isocitrate lyase (MtbICL) from Mycobacterium tuberculosis. eurekaselect.comnih.govresearchgate.net This enzyme is crucial for the persistence of the bacterium, making it an attractive drug target. eurekaselect.comnih.gov

Further molecular docking studies have explored its potential in other disease contexts. In models related to ulcerative colitis, this compound was docked against several key proteins, suggesting potential interactions with human interleukin-1 receptor (IL-1R), toll-like receptor (TLR), epidermal growth factor receptor (EGFR), and transforming growth factor receptor (TGFR). springermedizin.de While these in silico findings are promising, they require experimental validation to confirm genuine binding and functional inhibition. The development of this compound analogs and their screening against diverse protein panels represents a key strategy for discovering new therapeutic applications and understanding the structure-activity relationships that govern target specificity.

Table 1: Potential Molecular Targets of this compound Identified via In Silico Studies

Potential Target Associated Disease/Process Method of Identification Reference(s)
Isocitrate Lyase (MtbICL) Tuberculosis Molecular Docking eurekaselect.com, nih.gov, researchgate.net
Interleukin-1 Receptor (IL-1R) Ulcerative Colitis / Inflammation Molecular Docking springermedizin.de
Toll-like Receptor (TLR) Ulcerative Colitis / Inflammation Molecular Docking springermedizin.de
Epidermal Growth Factor Receptor (EGFR) Ulcerative Colitis / Cancer Molecular Docking springermedizin.de

Exploration of Biosynthetic Engineering for Enhanced Production or Diversification

The natural abundance of this compound in A. altissima is low, limiting its availability for extensive research and development. pnnl.gov The biosynthetic pathway for quassinoids involves the oxidative degradation of a triterpenoid (B12794562) precursor, followed by a series of complex enzymatic modifications to form the characteristic fused ring system. nih.gov A major challenge is the complete elucidation of this pathway, including the identification and characterization of all the enzymes involved, such as specific cytochromes P450 that catalyze key oxidative steps. nih.gov

Metabolic engineering offers a promising solution to this supply problem. pnnl.govnih.gov Future research should focus on heterologous expression of the this compound biosynthetic pathway in a microbial host like Escherichia coli or yeast. pnnl.gov This would involve:

Identifying all necessary genes from A. altissima.

Optimizing the expression of these genes and balancing the metabolic flux to maximize the production of precursors. pnnl.govmdpi.com

Engineering the host organism to enhance the supply of necessary cofactors like NADPH and ATP. mdpi.com

Furthermore, biosynthetic engineering could be used for diversification. By introducing or modifying enzymes in the pathway, it may be possible to create novel this compound analogs with improved activity or different pharmacological properties. nih.govfrontiersin.org

Development of Robust and Scalable Synthetic Pathways

Chemical synthesis provides an alternative route to this compound, independent of its natural source. The total synthesis of (±)-shinjudilactone has been successfully achieved, representing a significant accomplishment in organic chemistry. nih.govacs.org These synthetic routes have been instrumental in confirming the structure of the natural product and enabling the synthesis of stereoisomers like (±)-13-epi-shinjudilactone. nih.gov

Addressing Research Gaps in Allelopathic Action and Ecological Impact

This compound was first identified as a bitter principle from Ailanthus altissima, a plant known for its invasive nature and strong allelopathic effects. cabidigitallibrary.orgfrontiersin.org Allelopathy is the phenomenon where one plant releases chemicals that inhibit the growth of neighboring plants. frontiersin.orgscielo.brresearchgate.net While it is established that extracts from A. altissima can suppress the germination and growth of other plant species, the specific contribution of this compound to this effect is not well-defined. frontiersin.orgurbanforestrysouth.org

Significant research gaps exist in understanding its ecological role. Key questions that need to be addressed include:

What is the precise concentration of this compound exuded into the soil?

What is its specific mechanism of action as an allelochemical at the molecular level in target plants? cabidigitallibrary.org

How persistent is this compound in different soil types, and what are its degradation products?

What are its broader impacts on soil microbial communities and ecosystem functions? scielo.br

Investigating these questions is crucial for a complete understanding of the chemical ecology of A. altissima and for assessing the potential environmental effects of using this compound or related compounds in agricultural or other settings. mdpi.com

Q & A

Q. How should researchers design initial experiments to assess Shinjudilactone’s bioactivity?

Begin with in vitro assays (e.g., cytotoxicity, enzyme inhibition) using standardized cell lines or purified targets. Include dose-response curves and negative/positive controls to validate assay reliability. For reproducibility, document solvent systems, incubation times, and instrumentation parameters (e.g., spectrophotometer wavelengths). Replicate experiments ≥3 times and report mean ± SD. Use literature analogs to contextualize bioactivity thresholds .

Q. What spectroscopic methods are critical for this compound’s structural elucidation?

Prioritize nuclear magnetic resonance (NMR) for carbon-hydrogen framework analysis (¹H, ¹³C, 2D-COSY/HMBC) and high-resolution mass spectrometry (HR-MS) for molecular formula confirmation. Compare spectral data with published analogs to resolve ambiguities. For novel derivatives, supplement with X-ray crystallography if crystalline samples are obtainable .

Q. How to establish a literature review framework for this compound research?

Use databases like SciFinder and Web of Science to compile peer-reviewed studies on its isolation, synthesis, and bioactivity. Filter results by relevance (e.g., "natural product isolation," "structure-activity relationships") and prioritize recent reviews (post-2020) to identify gaps. Annotate conflicting findings (e.g., divergent IC₅₀ values) for further investigation .

Q. What statistical approaches are recommended for preliminary bioactivity data analysis?

Apply non-parametric tests (e.g., Mann-Whitney U) for small sample sizes or non-normal distributions. Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes (Cohen’s d) and confidence intervals (95% CI) to quantify uncertainty. Visualize trends with dose-response curves or heatmaps .

Q. How to ensure purity and identity of newly synthesized this compound derivatives?

Combine chromatographic (HPLC, TLC) and spectroscopic (NMR, IR) methods. For purity, ensure ≥95% HPLC peak area with a defined mobile phase. For novel compounds, include elemental analysis (C, H, N) and optical rotation data. Cross-validate with melting points or DSC (Differential Scanning Calorimetry) for crystalline forms .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

Conduct meta-analyses to identify methodological variables (e.g., cell line specificity, assay conditions). Validate findings using orthogonal assays (e.g., switch from MTT to resazurin-based viability tests). Explore structural degradation (e.g., via LC-MS stability studies) or solvent interactions as confounding factors .

Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?

Employ Design of Experiments (DoE) to test reaction parameters (temperature, catalyst loading, solvent polarity). Use kinetic studies (TLC/MS monitoring) to identify rate-limiting steps. For stereochemical control, evaluate chiral auxiliaries or asymmetric catalysis. Report isolated yields and characterize all byproducts via HR-MS/MS .

Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?

Systematically modify functional groups (e.g., hydroxylation, acetylation) and assess bioactivity shifts. Use multivariate regression to correlate substituent properties (logP, polar surface area) with potency. Include molecular docking to hypothesize binding interactions. Address outliers via conformational analysis (e.g., molecular dynamics simulations) .

Q. What methodologies validate this compound’s mechanism of action in complex biological systems?

Combine genetic (CRISPR knockdown) and pharmacological (inhibitor co-treatment) approaches. Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify pathway perturbations. Confirm target engagement via cellular thermal shift assays (CETSA) or biotin pull-downs. Replicate findings in ≥2 model systems (e.g., primary cells, in vivo models) .

Q. How to address reproducibility challenges in this compound’s isolation from natural sources?

Standardize extraction protocols (solvent ratios, temperature) and authenticate plant material via DNA barcoding. Monitor seasonal or geographical variability using metabolomic profiling (GC-MS, NMR). For low-yield compounds, develop semi-synthetic routes from abundant precursors. Share raw chromatographic data in supplementary materials to enable cross-lab validation .

Data Presentation Guidelines

  • Tables : Include processed data (e.g., IC₅₀ values, spectroscopic shifts) in the main text. Place raw datasets (e.g., NMR FID files, HPLC chromatograms) in appendices or supplementary materials .
  • Figures : Use color-coded graphs for SAR trends or bioactivity heatmaps. Avoid overcrowding with >3 chemical structures per figure; label compounds systematically (e.g., SJD-1, SJD-2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.